N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives. This compound is characterized by its unique structure, which includes a benzoxadiazole ring fused with a sulfonamide group and a propyl chain attached to a methylphenyl group. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method involves the cyclization of o-nitroaniline with a sulfonamide precursor under acidic conditions. The resulting intermediate is then subjected to a series of reactions, including alkylation and sulfonation, to introduce the propyl and sulfonamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using specialized reactors. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzoxadiazole ring may also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine): A sulfonamide antibiotic with a similar sulfonamide group.
2,2,3,3-tetramethyl-N-[1-(4-methylphenyl)propyl]cyclopropan-1-amine: A compound with a similar propyl chain and methylphenyl group.
Uniqueness
N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamide compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-3-13(12-9-7-11(2)8-10-12)19-23(20,21)15-6-4-5-14-16(15)18-22-17-14/h4-10,13,19H,3H2,1-2H3 |
InChI Key |
GFNBTLVVYYEKDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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